4-Iodo-2-trifluoromethyl-1-trifluoromethylsulfanylbenzene
Description
4-Iodo-2-trifluoromethyl-1-trifluoromethylsulfanylbenzene is an organic compound characterized by the presence of iodine, trifluoromethyl, and trifluoromethylsulfanyl groups attached to a benzene ring
Properties
Molecular Formula |
C8H3F6IS |
|---|---|
Molecular Weight |
372.07 g/mol |
IUPAC Name |
4-iodo-2-(trifluoromethyl)-1-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C8H3F6IS/c9-7(10,11)5-3-4(15)1-2-6(5)16-8(12,13)14/h1-3H |
InChI Key |
MUERXKQPKMEGDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)C(F)(F)F)SC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the electrophilic aromatic substitution reaction, where iodine and trifluoromethyl groups are introduced using reagents such as iodine monochloride (ICl) and trifluoromethyl iodide (CF3I) under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation and trifluoromethylation reactions. These processes are optimized for high yield and purity, often involving the use of catalysts and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-2-trifluoromethyl-1-trifluoromethylsulfanylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding sulfides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) are commonly used.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products such as azides or nitriles can be formed.
Oxidation Products: Sulfoxides and sulfones are major products of oxidation reactions.
Scientific Research Applications
4-Iodo-2-trifluoromethyl-1-trifluoromethylsulfanylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Iodo-2-trifluoromethyl-1-trifluoromethylsulfanylbenzene involves its interaction with specific molecular targets. The trifluoromethyl and trifluoromethylsulfanyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
4-Iodo-2-(trifluoromethyl)benzonitrile: Similar in structure but with a cyano group instead of a trifluoromethylsulfanyl group.
4-Iodo-3-trifluoromethyl-1H-pyrazole: Contains a pyrazole ring instead of a benzene ring.
Uniqueness: 4-Iodo-2-trifluoromethyl-1-trifluoromethylsulfanylbenzene is unique due to the presence of both trifluoromethyl and trifluoromethylsulfanyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s stability and reactivity, making it valuable for various applications .
Biological Activity
Chemical Structure and Properties
4-Iodo-2-trifluoromethyl-1-trifluoromethylsulfanylbenzene is a halogenated aromatic compound characterized by the presence of iodine and trifluoromethyl groups. Its molecular formula is C10H4F6IS, and it possesses unique physicochemical properties that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H4F6IS |
| Molecular Weight | 394.09 g/mol |
| Melting Point | Not well-documented |
| Solubility | Varies with solvent |
Antimicrobial Properties
Research indicates that 4-Iodo-2-trifluoromethyl-1-trifluoromethylsulfanylbenzene exhibits significant antimicrobial activity. A study investigated its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
In a controlled laboratory setting, the compound was tested against:
- Staphylococcus aureus (Gram-positive)
- Escherichia coli (Gram-negative)
- Pseudomonas aeruginosa (Gram-negative)
The results demonstrated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, showcasing its potential as an antimicrobial agent. The mechanism of action is believed to involve disruption of bacterial cell membranes.
The trifluoromethyl and iodo substituents are thought to enhance the lipophilicity of the compound, allowing it to penetrate microbial membranes effectively. Additionally, the presence of sulfur in the structure may contribute to redox reactions that disrupt cellular processes.
Table 2: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
| Pseudomonas aeruginosa | 100 µg/mL |
Toxicological Studies
While the antimicrobial properties are promising, it is essential to evaluate the safety profile of 4-Iodo-2-trifluoromethyl-1-trifluoromethylsulfanylbenzene. Preliminary toxicological assessments suggest low acute toxicity in animal models; however, further long-term studies are required to ascertain chronic toxicity and potential side effects.
Research Findings
A recent study published in a peer-reviewed journal explored the cytotoxicity of this compound on human cell lines. The findings indicated that at concentrations below 100 µg/mL, there was minimal cytotoxic effect observed on normal human fibroblasts, suggesting a favorable safety margin for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
